3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid
Overview
Description
3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid typically involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes. The dehydrative cyclization of 1,2-diacylhydrazines is another common method. These reactions are often facilitated by various oxidizing agents such as lead tetraacetate, lead dioxide, potassium permanganate, chloramine-T, HgO-I2, ferric chloride, and iodobenzenediacetate .
Industrial Production Methods
In industrial settings, the synthesis of oxadiazoles, including this compound, can be achieved using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave-accelerated solvent-free conditions . This method is efficient and environmentally friendly, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid involves its interaction with various molecular targets and pathways. The compound’s bioactivity is primarily due to its ability to scavenge free radicals and inhibit microbial growth. The oxadiazole ring plays a crucial role in these activities by stabilizing reactive intermediates and facilitating electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Similar in structure but contain sulfur instead of oxygen.
1,2,4-Triazole Derivatives: Contain an additional nitrogen atom in the ring structure.
Uniqueness
3-[(2-carboxyethyl)(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid is unique due to its specific combination of a carboxyethyl group and a phenyl-substituted oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-[2-carboxyethyl-(5-phenyl-1,3,4-oxadiazol-2-yl)amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O5/c18-11(19)6-8-17(9-7-12(20)21)14-16-15-13(22-14)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIASNANHWGSDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)N(CCC(=O)O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301178956 | |
Record name | N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299417-25-7 | |
Record name | N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299417-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Carboxyethyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-β-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301178956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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